Lipophilicity Shift vs. L-Serine
O-Methylation of the L-serine side chain produces a substantial increase in calculated lipophilicity. O-Methyl-L-serine exhibits an ACD/LogP of −0.35 compared with the predicted logP of approximately −3.2 for L-serine, representing a positive shift of roughly 2.85 log units . This difference translates to a predicted ~700-fold higher octanol-water partition coefficient, indicating significantly enhanced passive membrane permeability potential when incorporated into peptide scaffolds. The methoxy group eliminates side-chain hydrogen-bond donation while retaining hydrogen-bond acceptance, fundamentally altering the solvation and molecular recognition properties of any peptide or small molecule constructed from this building block relative to those built from L-serine [1].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = −0.35 (O-Methyl-L-serine / O-methylserine) |
| Comparator Or Baseline | L-Serine: predicted logP ≈ −3.2 (HMDB); ChemSpider estimated logP for L-serine ≈ −3.07 |
| Quantified Difference | ΔLogP ≈ +2.85 (approximately 700-fold higher partition coefficient for O-methyl-L-serine) |
| Conditions | Calculated ACD/LogP values at 25 °C; ChemSpider and HMDB predictive models |
Why This Matters
Procurement of L-serine cannot replicate the enhanced lipophilicity and altered hydrogen-bonding profile of O-methyl-L-serine, making the latter the only valid choice for peptide mimetic design requiring increased membrane permeability or modified proteolytic stability.
- [1] Human Metabolome Database (HMDB). O-Methyl-DL-serine (HMDB0341365). Predicted pKa (Strongest Acidic): 2.21; logP −3.08. View Source
